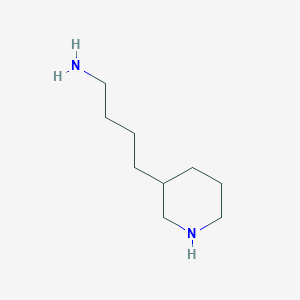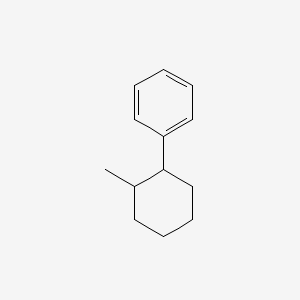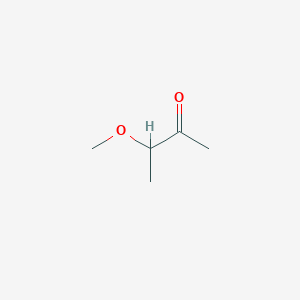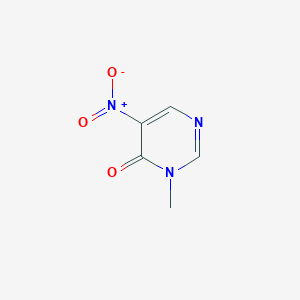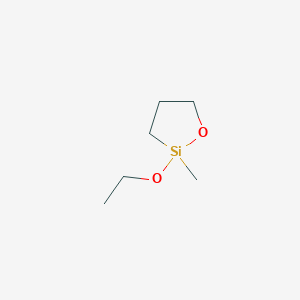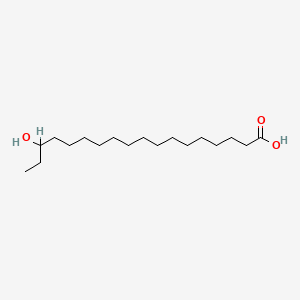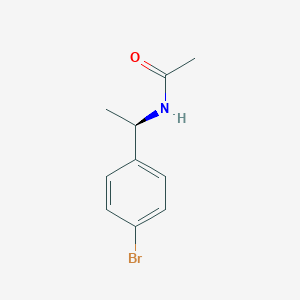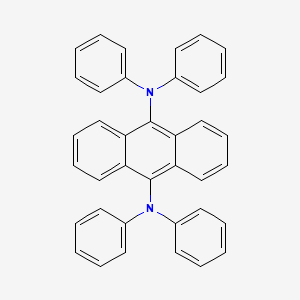![molecular formula C20H21NO4 B3048698 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid CAS No. 180181-95-7](/img/structure/B3048698.png)
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid
Descripción general
Descripción
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound would include the rigid, polycyclic structure of the fluorene group, attached to a carbonyl group, which is then attached to an amino-methyl-butyric acid group .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed through a reaction with a base, such as piperidine . This would allow the amino group to participate in the formation of a peptide bond.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the Fmoc group, which is quite large and rigid. This could affect the solubility, reactivity, and other properties of the compound .Aplicaciones Científicas De Investigación
Synthesis of Diaminobutyric Acids
- Schmidt et al. (1992) described the synthesis of enantiomerically pure diaminobutyric acids using Fmoc. They prepared (2S,3R)- and (2S,3S)-3-(tert-butoxycarbonylamino)-2-(fluoren-9-ylmethoxycarbonylamino)butyric acid from L-threonine and L-allothreonine (Schmidt et al., 1992).
Synthesis of Thiazole-Carboxylic Acid
- Le and Goodnow (2004) reported the high-yield synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) (Le & Goodnow, 2004).
Protection of Hydroxy-Groups
- Gioeli and Chattopadhyaya (1982) explored the use of the Fmoc group to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group was conveniently removed by the action of triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
- Mellor and Chan (1997) discussed the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the efficient synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Synthesis of Diaminosuberic Acid
- Mollica et al. (2012) described a new synthetic pathway for asymmetrically protected 2,7-diaminosuberic acid using (acyloxy)alkoxy promoiety as a protecting group and a reaction involving 9H-fluoren-9-ylmethoxycarbonylamino (Mollica et al., 2012).
Fluorene Compounds for Sensing Applications
- Han et al. (2020) synthesized fluorene compounds for selective sensing of nitro compounds, metal cations, and amino acids, demonstrating the versatility of fluorene derivatives in sensor technology (Han et al., 2020).
In Silico Studies of Fmoc-Amino Acids
- Bojarska et al. (2020) conducted comprehensive studies on noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc-amino acids, contributing to the understanding of Fmoc-based supramolecular hydrogen-bonding patterns in biocomplexes (Bojarska et al., 2020).
Molecular Clefts for Complexation
- Cuntze et al. (1995) prepared molecular clefts incorporating 9,9′-spirobi[9H-fluorene] for enantioselective complexation of pyranosides and dicarboxylic acids, highlighting the potential of fluorene derivatives in molecular recognition (Cuntze et al., 1995).
Labeling with [99mTc(OH2)3(CO)3]+
- Van Staveren et al. (2004) discussed the conjugation of a novel histidine derivative to biomolecules and labeling with [99mTc(OH2)3(CO)3]+, demonstrating the application of fluorene derivatives in bioconjugation and labeling for medical applications (Van Staveren et al., 2004).
Bioimaging with Fluorene Derivatives
- Morales et al. (2010) investigated the linear and nonlinear photophysics of a water-soluble fluorene derivative for bioimaging, demonstrating its potential in two-photon fluorescence microscopy and integrin imaging (Morales et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
Given its structure, it may be involved in peptide-related pathways due to the presence of the fmoc group .
Action Environment
It is known that fmoc-protected amino acids, such as this compound, are stable at room temperature and have a long shelf-life . They are also stable in aqueous washing operations, which is beneficial during peptide synthesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161269 | |
| Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-95-7 | |
| Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(E)-2-ethoxyethenyl]benzene](/img/structure/B3048615.png)

![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)


